![molecular formula C6H15Na3O12<br>C6H5Na3O7.5H2O<br>C6H7Na3O8 B051013 Citric acid trisodium salt hydrate, dnase, rnase and protease free, for molecular biology CAS No. 114456-61-0](/img/structure/B51013.png)
Citric acid trisodium salt hydrate, dnase, rnase and protease free, for molecular biology
Overview
Description
Citric acid trisodium salt hydrate is a product used in molecular biology, which is free from DNase, RNase, and protease . It is a white crystalline powder or crystal with a molecular formula of C6H5Na3O7 . It is often used in laboratories due to its properties .
Molecular Structure Analysis
The IUPAC name for citric acid trisodium salt hydrate is trisodium 2-hydroxypropane-1,2,3-tricarboxylate . The molecular formula is C6H5Na3O7 . The structure can be represented by the SMILES string [Na+].[Na+].[Na+].OC(CC([O-])=O)(CC([O-])=O)C([O-])=O .Physical And Chemical Properties Analysis
Citric acid trisodium salt hydrate appears as a white crystalline powder or crystals . It has an assay of >=99.75% on dry substance . The loss on drying is between 12% to 13% . It is soluble in water .Scientific Research Applications
Molecular Biology
Citric acid trisodium salt hydrate is used in molecular biology . It is DNAse, RNAse, and protease-free, making it suitable for sensitive biological applications .
Pharmaceutical Excipient
Citric acid, a tricarboxylic acid, has found wide application in the pharmaceutical industry due to its biocompatibility, versatility, and environmentally friendly chemistry . It is used as a strategic ingredient in drug formulation .
Crosslinker
The functionality of citric acid is due to its three carboxylic groups and one hydroxyl group. These allow it to be used as a crosslinker to form biodegradable polymers .
Co-former in Co-amorphous and Co-crystal Applications
Citric acid can be used as a co-former in co-amorphous and co-crystal applications .
Proteolytic Inhibitor
Citric acid can be used as a proteolytic inhibitor , which can enhance the attributes of pharmaceutical preparations .
Effervescence and Taste Masking
Its effervescence in the presence of carbonates makes citric acid useful as a tablet disintegrant, in instant drinks, and in personal care products . It is also used for taste masking .
High-Performance Liquid Chromatography (HPLC)
Citric acid trisodium salt has been used as a component of mobile phase buffer in high-performance liquid chromatography analysis .
Electrolyte for Co-deposition
It has also been used as an electrolyte for NiW co-deposition .
Mechanism of Action
Target of Action
Citric acid trisodium salt hydrate, also known as trisodium citrate, primarily targets calcium ions in the blood . It acts as an allosteric modulator of acetyl-CoA carboxylase, the enzyme that regulates the conversion of acetyl-CoA to malonyl-CoA .
Mode of Action
Trisodium citrate works by chelating calcium ions in the blood, forming calcium citrate complexes . This interaction disrupts the blood clotting mechanism, making it a useful anticoagulant .
Biochemical Pathways
Trisodium citrate is involved in the tricarboxylic acid cycle (TCA cycle), also known as the citric acid cycle or Krebs cycle . This cycle is a series of chemical reactions that occur in the cells of higher plants, animals, and many microorganisms. It is essential for the oxidative metabolism of glucose and other simple sugars . The reactions take a molecule of citric acid (originating from glucose) through several intermediate products; additional organic molecules are incorporated, and citric acid is regenerated .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
The chelation of calcium ions by trisodium citrate results in the disruption of the blood clotting mechanism . This makes trisodium citrate valuable in medical procedures that require anticoagulation, such as during blood storage and in continuous renal replacement therapy (CRRT) as a regional citrate anticoagulation (RCA) agent .
Action Environment
The action of trisodium citrate can be influenced by environmental factors. For instance, it is hygroscopic and may absorb moisture from the environment . Additionally, it can decompose under excess heat . Therefore, the compound’s action, efficacy, and stability may vary depending on the conditions of storage and use.
Safety and Hazards
Citric acid trisodium salt hydrate can cause serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, protective clothing, eye protection, and face protection should be worn . If it gets in the eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIDNTKRVKSLDB-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Na3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040781 | |
Record name | Sodium citrate tribasic hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
SOLID IN VARIOUS FORMS. | |
Record name | SODIUM CITRATE PENTAHYDRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: good | |
Record name | SODIUM CITRATE PENTAHYDRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Trisodium citrate pentahydrate | |
CAS RN |
6858-44-2 | |
Record name | Sodium citrate tribasic hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:6:11) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM CITRATE PENTAHYDRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.